3'-Chloro-2'-(4,4-dimethyl-1-piperidinyl)acetophenone
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Overview
Description
3’-Chloro-2’-(4,4-dimethyl-1-piperidinyl)acetophenone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2’-(4,4-dimethyl-1-piperidinyl)acetophenone typically involves the reaction of 3-chloroacetophenone with 4,4-dimethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-2’-(4,4-dimethyl-1-piperidinyl)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
3’-Chloro-2’-(4,4-dimethyl-1-piperidinyl)acetophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-Chloro-2’-(4,4-dimethyl-1-piperidinyl)acetophenone involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzyl Alcohol
- 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)benzaldehyde
- 3-Chloro-4-(3,5-dimethyl-1-piperidinyl)aniline
Uniqueness
3’-Chloro-2’-(4,4-dimethyl-1-piperidinyl)acetophenone is unique due to its specific substitution pattern on the piperidine ring and the acetophenone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H20ClNO |
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Molecular Weight |
265.78 g/mol |
IUPAC Name |
1-[3-chloro-2-(4,4-dimethylpiperidin-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H20ClNO/c1-11(18)12-5-4-6-13(16)14(12)17-9-7-15(2,3)8-10-17/h4-6H,7-10H2,1-3H3 |
InChI Key |
QBRORQVLIOCEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Cl)N2CCC(CC2)(C)C |
Origin of Product |
United States |
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